molecular formula C19H26N4OS B2712285 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one CAS No. 1281002-61-6

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2712285
CAS No.: 1281002-61-6
M. Wt: 358.5
InChI Key: PQUPFKVTTMAIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-1-(4-pyrrol-1-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-14-17(15(2)21-19(20-14)25-3)6-7-18(24)23-12-8-16(9-13-23)22-10-4-5-11-22/h4-5,10-11,16H,6-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUPFKVTTMAIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one (CAS Number: 1118839-26-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N4O3SC_{23}H_{32}N_{4}O_{3}S, with a molecular weight of 476.7 g/mol. The structure features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, along with a piperidine moiety.

PropertyValue
Molecular FormulaC23H32N4O3S
Molecular Weight476.7 g/mol
CAS Number1118839-26-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine. The introduction of the piperidine moiety is achieved via condensation reactions under optimized conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have shown antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest strong activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Recent studies have explored the antitumor potential of pyrimidine derivatives. For example, certain hybrids containing the pyrimidine scaffold have demonstrated cytotoxic effects against cancer cell lines, inhibiting proliferation and inducing apoptosis . The specific mechanisms often involve the modulation of key signaling pathways related to cell growth and survival.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The structural features may facilitate binding to active sites, leading to modulation of biological pathways associated with disease processes.

Study 1: Antibacterial Evaluation

A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial effects. The most potent compounds showed MIC values in the low micromolar range against M. tuberculosis, suggesting potential for further development as antimicrobial agents .

Study 2: Antitumor Screening

In vitro assays on cancer cell lines revealed that certain derivatives could inhibit cell growth effectively. These compounds were tested against various cancer types, showing promising results in reducing viability and inducing apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Use a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, orthogonal arrays can minimize the number of trials while maximizing data on yield and purity . Reaction conditions from analogous piperidinyl-pyrimidine syntheses suggest refluxing in aprotic solvents (e.g., DMF) with coupling agents like HATU . Monitor intermediates via TLC or HPLC to identify bottlenecks in multi-step pathways .

Q. How do environmental factors (pH, temperature) influence the stability of the compound during storage?

  • Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The methylsulfanyl group on the pyrimidine ring may hydrolyze under acidic conditions, necessitating pH-neutral buffers . Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation of the pyrrol-piperidine moiety .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and piperidine rings.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm tolerance).
  • HPLC with UV/Vis detection (C18 column, gradient elution with acetonitrile/ammonium acetate buffer, pH 6.5) to quantify impurities >0.1% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3Kγ). The methylsulfanyl group may occupy hydrophobic pockets, while the pyrrol-piperidine moiety could engage in cation-π interactions. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What strategies resolve contradictions in activity data across different assay formats?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC50 values may arise from differences in membrane permeability or off-target effects. Use kinetic solubility assays (PBS, pH 7.4) and parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and cellular activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

  • Methodological Answer : Synthesize analogs with substituent modifications (e.g., replacing methylsulfanyl with trifluoromethyl or cyano groups). Assess metabolic stability in microsomal assays (human liver microsomes, NADPH cofactor) and identify vulnerable sites via metabolite ID (LC-MS/MS). The piperidine-pyrrol linkage may undergo CYP3A4-mediated oxidation, suggesting deuteration or steric hindrance strategies .

Q. What in vivo experimental models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use murine models with implanted osmotic pumps for continuous plasma concentration monitoring. The compound’s logP (~3.2, predicted) indicates moderate blood-brain barrier penetration, necessitating brain-to-plasma ratio measurements. Pair PK data with biomarker analysis (e.g., target phosphorylation in tissue homogenates) .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data in cancer cell lines?

  • Methodological Answer :

  • Step 1 : Confirm compound integrity in cell culture media (e.g., degradation in RPMI at 37°C).
  • Step 2 : Use isogenic cell lines to isolate genetic variables (e.g., p53 status).
  • Step 3 : Apply synergy analysis (Chou-Talalay method) to rule out off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.